molecular formula C15H17NO4 B3048143 5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-57-0

5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3048143
CAS No.: 15795-57-0
M. Wt: 275.3 g/mol
InChI Key: AKJKGSPZKUCMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a benzylidene substituent bearing a dimethylamino group at the para position. This compound is synthesized via a condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 4-dimethylaminobenzaldehyde in ethanol or similar solvents . Its structure features a planar 1,3-dioxane ring fused with a conjugated benzylidene moiety, which contributes to its reactivity in cycloaddition and nucleophilic substitution reactions .

The dimethylamino group enhances electron-donating properties, influencing both the compound’s electronic profile and its applications in organic synthesis. For example, it reacts efficiently with thioamides to form heterocyclic products like 4-(4-(dimethylamino)phenyl)-7-phenyl-3-(phenylimino)-4,5-dihydro-3H-[1,2]dithiolo[3,4-b]pyridin-6(7H)-one, albeit in moderate yields .

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)9-10-5-7-11(8-6-10)16(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKGSPZKUCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318525
Record name NSC636664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-57-0
Record name 5-[[4-(Dimethylamino)phenyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15795-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 332450
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC332450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC636664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-DIMETHYLAMINO-BENZYLIDENE)-2,2-DIMETHYL-(1,3)DIOXANE-4,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₁O₃
  • Molecular Weight: 245.28 g/mol

The compound features a dioxane ring structure which is essential for its biological activity. The dimethylamino group and the benzylidene moiety are critical for its interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable investigation assessed its impact on HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma) cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 93.7 µM to 322.8 µM against these cancer cell lines, while showing a higher IC50 for normal cell lines .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa150
BICR18200
U87250
Normal Cell>300

The mechanisms underlying the cytotoxic effects of this compound appear to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate mitochondrial membrane potential, leading to cell death . Additionally, the presence of the dimethylamino group enhances its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.

Antioxidant Activity

In addition to its cytotoxic properties, this compound has demonstrated antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This dual action—cytotoxicity against cancer cells coupled with antioxidant properties—positions it as a candidate for further development in cancer therapy .

Study 1: In Vivo Efficacy

A recent study assessed the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased proliferation markers and increased apoptosis within tumor tissues .

Study 2: Combination Therapy

Another investigation explored the potential of combining this compound with established chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxic effects against resistant cancer cell lines, suggesting a synergistic mechanism that warrants further exploration in clinical settings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of DMAB-Dioxane. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that DMAB-Dioxane effectively reduced the viability of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis via the mitochondrial pathway .

Table 1: Anticancer Activity of DMAB-Dioxane

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
MDA-MB-23120Cell cycle arrest

Neuroprotective Effects
DMAB-Dioxane has also been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Synthesis of Polymeric Materials
DMAB-Dioxane serves as a building block for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers have successfully incorporated DMAB-Dioxane into polymer matrices, leading to improved performance in applications such as coatings and composites .

Table 2: Properties of Polymers Synthesized with DMAB-Dioxane

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane25030
Epoxy Resin26035

Analytical Chemistry

Fluorescent Probe Development
The unique structure of DMAB-Dioxane makes it suitable for developing fluorescent probes for detecting metal ions and biomolecules. Studies have shown that DMAB-Dioxane-based probes exhibit high selectivity and sensitivity towards specific ions, making them valuable tools in environmental monitoring and biomedical applications .

Case Study: Detection of Heavy Metals
In a recent case study, a DMAB-Dioxane-derived fluorescent probe was utilized to detect lead ions in water samples. The probe demonstrated a significant increase in fluorescence intensity upon binding with lead ions, allowing for accurate quantification at low concentrations .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene moiety in Meldrum’s acid derivatives can be modified to alter electronic, steric, and hydrogen-bonding properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Structural/Functional Differences Reactivity/Applications Reference
5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione –N(CH₃)₂ Strong electron-donating group; enhances conjugation and stabilizes intermediates in nucleophilic reactions. Forms heterocycles with thioamides ; potential in optoelectronic materials.
5-[4-(Diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione –N(C₂H₅)₂ Bulkier substituent reduces crystal packing efficiency; similar electronic effects as dimethylamino. Used in crystal packing studies; lower solubility in polar solvents.
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione –OH Hydrogen-bond donor; forms O–H⋯O interactions in crystal lattices. Stabilizes inverted dimers via R₂²(20) hydrogen-bonded rings; limited thermal stability.
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione –OCH₃ Moderate electron-donating effect; methoxy group increases lipophilicity. Used in antioxidant studies; lower reactivity compared to dimethylamino derivatives.
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione –Cl, –NO₂ Electron-withdrawing groups; enhances electrophilicity of the dioxane ring. Intermediate in quinolone synthesis; undergoes nucleophilic attack at the β-keto position.

Crystallographic and Hydrogen-Bonding Behavior

  • Dimethylamino Derivative: The title compound exhibits a planar dioxane ring with a conjugated benzylidene system. Crystallographic studies of its diethylamino analog reveal a twisted boat conformation for the dioxane ring, with weak C–H⋯O interactions dominating packing .
  • Hydroxy Derivative : Forms robust O–H⋯O hydrogen-bonded dimers (O⋯O distance: 2.79 Å), creating a stable supramolecular architecture .
  • Methoxy Derivative: Lacks strong hydrogen-bond donors, leading to less ordered crystal structures compared to hydroxy analogs .

Q & A

Q. What are the standard safety protocols for handling 5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione during synthesis?

  • Methodological Answer :
    • PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin contact or inhalation of toxic fumes. Use fume hoods for reactions generating volatile byproducts.
    • Waste Management : Segregate chemical waste (e.g., organic solvents, unreacted aldehydes) and dispose via certified hazardous waste services to prevent environmental contamination .
    • Emergency Measures : Immediate decontamination with water for skin exposure and ethanol for solvent spills.

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer :
    • Condensation Reaction : React Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-(dimethylamino)benzaldehyde in acetic anhydride and catalytic sulfuric acid. Stir at 303 K for 2 hours, followed by slow crystallization in petroleum ether/ethyl acetate (4:1 v/v) .
    • Yield Optimization : Use a 1:1 molar ratio of aldehyde to Meldrum’s acid. Monitor reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the benzylidene proton (δ ~8.5 ppm) and carbonyl carbons (δ ~160–170 ppm).
  • IR : Detect C=O stretching (~1750 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).
    • X-ray Crystallography : Analyze crystal packing (e.g., monoclinic P21/c space group) and hydrogen-bonding networks (C–H···O interactions). Refinement parameters: R factor <0.05, data-to-parameter ratio >12 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 5-[4-(Dimethylamino)benzylidene]-derivatives?

  • Methodological Answer :
    • Reactivity Modeling : Perform geometry optimizations at B3LYP/6-31G** level to study charge distribution on the benzylidene moiety.
    • Transition-State Analysis : Calculate activation energies for nucleophilic attacks at the exocyclic double bond using Gaussian or ORCA software .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :
    • Conformational Analysis : Compare experimental bond lengths (e.g., C=O: ~1.20 Å) with DFT-optimized structures.
    • Dynamic Effects : Use VT-NMR to assess temperature-dependent conformational changes (e.g., envelope vs. planar 1,3-dioxane ring) .

Q. What strategies are employed to design derivatives of this compound for biological activity studies?

  • Methodological Answer :
    • Structural Modifications :
  • Amino Substitution : React with aqueous ammonia to replace thiomethyl groups, enhancing solubility for in vitro assays .
  • Bioisosteres : Introduce sulfoxide or phosphonium moieties to mimic natural cofactors .
    • Thermolysis Pathways : Convert to 4(1H)-quinolone derivatives via controlled heating (120°C, 2 h) for anticancer screening .

Q. What are recent advances in green synthesis methods for this compound?

  • Methodological Answer :
    • Solvent-Free Conditions : Use microwave-assisted synthesis (150 W, 80°C, 15 min) with silica-supported catalysts.
    • Biocatalysis : Explore lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF₄]) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.